molecular formula C8H3BrClNO2 B13109552 2-Bromo-4-chloro-3-cyanobenzoic acid

2-Bromo-4-chloro-3-cyanobenzoic acid

Katalognummer: B13109552
Molekulargewicht: 260.47 g/mol
InChI-Schlüssel: QZCBVSJTUFTQEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is used as an intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical and agrochemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a suitable benzoic acid derivative, followed by the introduction of the cyano group. For example, the synthesis might start with 4-chlorobenzoic acid, which undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The resulting 2-bromo-4-chlorobenzoic acid is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide (CuCN) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of solvents and catalysts that enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chloro-3-cyanobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Reduction: Products include amine derivatives of the original compound.

    Oxidation: Products include more oxidized forms of the benzoic acid moiety.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloro-3-cyanobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-3-cyanobenzoic acid depends on the specific application and the target molecule it interacts with. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate. The presence of the bromine, chlorine, and cyano groups can enhance the binding affinity and specificity of the compound for its target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.

    4-Bromo-2-chloro-3-cyanobenzoic acid: Similar structure but with different positions of the substituents.

    3-Bromo-4-cyanobenzoic acid: Similar structure but lacks the chlorine atom.

Uniqueness

2-Bromo-4-chloro-3-cyanobenzoic acid is unique due to the specific arrangement of the bromine, chlorine, and cyano groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C8H3BrClNO2

Molekulargewicht

260.47 g/mol

IUPAC-Name

2-bromo-4-chloro-3-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13)

InChI-Schlüssel

QZCBVSJTUFTQEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.